molecular formula C14H20O4 B14564233 Ethyl 2-(diethoxymethyl)benzoate CAS No. 61634-64-8

Ethyl 2-(diethoxymethyl)benzoate

Cat. No.: B14564233
CAS No.: 61634-64-8
M. Wt: 252.31 g/mol
InChI Key: FTVUEJNQQXLKCZ-UHFFFAOYSA-N
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Description

Ethyl 2-(diethoxymethyl)benzoate is an ester derivative of benzoic acid featuring a diethoxymethyl substituent at the ortho position. This compound is characterized by its branched ether and ester functionalities, which confer distinct physicochemical properties, such as altered solubility, stability, and reactivity compared to simpler benzoate esters.

Properties

CAS No.

61634-64-8

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

ethyl 2-(diethoxymethyl)benzoate

InChI

InChI=1S/C14H20O4/c1-4-16-13(15)11-9-7-8-10-12(11)14(17-5-2)18-6-3/h7-10,14H,4-6H2,1-3H3

InChI Key

FTVUEJNQQXLKCZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=CC=C1C(=O)OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(diethoxymethyl)benzoate can be synthesized through the esterification of benzoic acid derivatives with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants to drive the reaction to completion . Another method involves the reaction of an acid chloride with ethanol under similar conditions .

Industrial Production Methods: Industrial production of esters like this compound often employs continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or similar reducing agents.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed:

    Hydrolysis: Benzoic acid and ethanol.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares ethyl 2-(diethoxymethyl)benzoate with key benzoate esters, focusing on substituent effects, physicochemical properties, and functional applications.

Substituent Effects on Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) Key Substituent Source
Ethyl 2-methyl-benzoate C₁₀H₁₂O₂ 164.21 221–235 1.032 Methyl
Ethyl 2-methoxybenzoate C₁₀H₁₂O₃ 180.20 Not reported 1.025 Methoxy
Ethyl 2-acetylbenzoate C₁₁H₁₂O₃ 192.21 Not reported Not reported Acetyl
Ethyl 2-(benzyloxy)benzoate C₁₆H₁₆O₃ 256.30 Not reported Not reported Benzyloxy
Ethyl 4-(dimethylamino)benzoate C₁₁H₁₅NO₂ 193.24 Not reported Not reported Dimethylamino
This compound C₁₄H₂₀O₄ 252.30 (estimated) Not reported ~1.05 (estimated) Diethoxymethyl N/A

Key Observations :

  • Solubility: Methoxy and benzyloxy groups improve lipophilicity, whereas dimethylamino groups enhance polarity and aqueous solubility . This compound’s diethoxy moiety likely balances lipophilic and polar characteristics.
  • Reactivity : Acetyl and benzyloxy substituents may participate in nucleophilic reactions or hydrolysis, while diethoxymethyl groups could stabilize adjacent electrophilic centers .
Inhibitory Activity
  • Ethyl benzoate derivatives with urea linkers (e.g., DFP00173) exhibit potent aquaporin-3 (AQP3) inhibition, where substituent geometry (e.g., 2,6-dichlorophenyl vs. 4-chlorophenyl) dictates potency .
  • Ethyl 4-(dimethylamino)benzoate demonstrates superior reactivity in resin cements compared to 2-(dimethylamino)ethyl methacrylate, attributed to its electron-donating dimethylamino group enhancing polymerization efficiency .
Volatile Compounds in Natural Products
  • Methyl and ethyl benzoates (e.g., methyl 2-methyl butanoate, ethyl hexanoate) dominate berry aromas, suggesting this compound could contribute unique fragrance notes due to its branched ether structure .

Stability and Degradation

  • Aliphatic esters (e.g., ethyl acetate) degrade faster under acidic conditions than aromatic esters like ethyl benzoate . The diethoxymethyl group in this compound may confer resistance to hydrolysis due to steric protection of the ester bond.

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